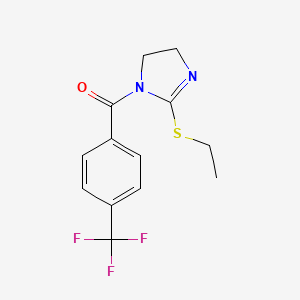

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone, commonly known as ETIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. ETIM is a heterocyclic organic compound that contains both imidazole and ketone functional groups. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

- Enantiomerically Enriched Intermediates : The compound has been investigated for its role in asymmetric production of enantiomerically enriched intermediates. For instance, (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (S-3,5-BTPE) can be synthesized using whole-cell biocatalysts in a natural deep-eutectic solvent (NADES) system. This optically active isomer has applications in pharmaceutical synthesis, including as a crucial intermediate for lipid-lowering agents .

- A film derived from electrochemically oxidized 3-(4-trifluoromethyl)phenyl)-thiophene deposited on a graphite electrode has been used to estimate the affinity for synthetic stimulants such as 2-aminoindane , buphedrone , and naphyrone . This interaction study employed square wave voltammetry and electrochemical impedance spectroscopy .

- α-Trifluoromethylstyrene Derivatives : The compound serves as a versatile synthetic intermediate for the preparation of more complex fluorinated compounds. Researchers have explored its use in the synthesis of α-trifluoromethylstyrenes , which find applications in organic chemistry .

- Researchers have optimized reaction parameters to enhance the catalytic efficiency of whole-cell-mediated reduction using this compound. Strategies include altering the respiratory pattern of the whole-cell biocatalyst and introducing choline chloride:trehalose to increase cell membrane permeability and reduce cytotoxicity .

Pharmaceutical Synthesis

Electrochemical Sensing

Organic Synthetic Chemistry

Catalysis and Cofactor Regeneration

Propiedades

IUPAC Name |

(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2OS/c1-2-20-12-17-7-8-18(12)11(19)9-3-5-10(6-4-9)13(14,15)16/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQBDAHPEQETBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1C(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2793181.png)

![7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2793183.png)

![5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2793189.png)

![dimethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2793192.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B2793195.png)

![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2793199.png)